1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Vue d'ensemble
Description
1-Cyclopentyl-4-(4-nitrophenyl)piperazine is a chemical compound with the CAS Number: 443915-54-6 . It has a molecular weight of 275.35 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 .It is stored at room temperature . The molecular formula is C15H21N3O2 .
Applications De Recherche Scientifique
Novel Compounds and Their Antibacterial Efficacies
Research by Mekky and Sanad (2020) introduced novel compounds with a piperazine moiety demonstrating significant antibacterial and cytotoxic activities. These compounds, especially 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed promising results against E. coli, S. aureus, and S. mutans strains. Their biofilm inhibition activities were more effective than Ciprofloxacin, highlighting their potential in combating bacterial resistance (Mekky & Sanad, 2020).
Potential Use in Positron Emission Tomography
Abate et al. (2011) explored analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for their use in positron emission tomography (PET) as radiotracers. The study aimed at reducing the lipophilicity of these compounds for better therapeutic and diagnostic applications, indicating the versatility of piperazine derivatives in medical imaging (Abate et al., 2011).
Antitubercular and Antileishmanial Properties
Thompson et al. (2016) focused on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for their potential as antitubercular and antileishmanial agents. The study underlines the critical structural features for enhancing solubility and safety without compromising activity against visceral leishmaniasis, showcasing the broader implications of nitrophenyl piperazine derivatives in developing treatments for neglected tropical diseases (Thompson et al., 2016).
Macrocyclic Chemistry for Biomedical Applications
McMurry et al. (1992) described the synthesis of bifunctional tetraaza macrocycles, incorporating 4-nitrobenzyl-substituted macrocyclic tetraamines for use as chelating agents. This research opens pathways for the development of diagnostic and therapeutic agents, emphasizing the role of piperazine derivatives in creating complex molecules for biomedical use (McMurry et al., 1992).
Drug Development and Metabolic Interactions
The study by Motta et al. (2011) on Casopitant highlights the metabolic interactions involving Cytochrome P450 3A4, demonstrating the complexity of drug-drug interactions for compounds containing piperazine structures. This research is vital for understanding the pharmacokinetics and optimizing the safety profiles of new drugs (Motta et al., 2011).
Propriétés
IUPAC Name |
1-cyclopentyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLMOSHJDBMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.